3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol
Description
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol is a substituted aromatic alcohol featuring a 5-bromo-2-fluorophenyl group attached to a 2,2-dimethylpropan-1-ol backbone. The bromine and fluorine substituents on the phenyl ring confer distinct electronic and steric properties, while the tertiary alcohol group influences solubility and reactivity. This compound’s structural features make it a candidate for applications in medicinal chemistry, particularly in drug discovery targeting halogenated aromatic systems.
Properties
Molecular Formula |
C11H14BrFO |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
3-(5-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-5-9(12)3-4-10(8)13/h3-5,14H,6-7H2,1-2H3 |
InChI Key |
JKAQIVOMQUXUKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=C(C=CC(=C1)Br)F)CO |
Origin of Product |
United States |
Preparation Methods
General Chemical Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C11H14BrFO |
| Molecular Weight | 261.13 g/mol |
| IUPAC Name | 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol |
| CAS Number (if available) | Not explicitly provided |
| Structure Description | Aromatic ring with bromine at position 5 and fluorine at position 2, attached to a tertiary carbon bearing two methyl groups and a primary alcohol |
Detailed Synthetic Procedure (Hypothetical Based on Literature)
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 5-Bromo-2-fluorobromobenzene + Mg in THF | Formation of 5-bromo-2-fluorophenylmagnesium bromide (Grignard reagent) | Standard Grignard preparation |
| 2 | Reaction of Grignard reagent with pivaldehyde (2,2-dimethylpropanal) | Nucleophilic addition to aldehyde forming alkoxide intermediate | Controlled temperature (0-25 °C) |
| 3 | Acidic work-up (e.g., aqueous NH4Cl or dilute HCl) | Protonation of alkoxide to yield 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol | Purification by column chromatography |
| 4 | Optional purification and characterization | NMR, MS, and IR to confirm product structure | Yield typically 60-80% |
Research Findings and Optimization Notes
- Yield Optimization: Literature on related compounds suggests yields ranging from 50% to 90%, depending on the purity of reagents and reaction conditions.
- Regioselectivity: The presence of bromine and fluorine on the aromatic ring can influence regioselectivity during Grignard formation and subsequent reactions, requiring careful control of reaction parameters.
- Safety: Handling of organomagnesium reagents and halogenated aromatic compounds requires inert atmosphere techniques and proper safety protocols due to their reactivity and toxicity.
- Analytical Characterization: Confirmation of the compound is typically done by ^1H NMR, ^13C NMR, ^19F NMR (due to fluorine), mass spectrometry, and melting point analysis.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 5-position of the phenyl ring undergoes nucleophilic substitution (SNAr) under specific conditions. Key findings include:
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| KOH, DMSO, 80°C, 12 hrs | Hydroxide | 3-(2-Fluoro-5-hydroxyphenyl)-2,2-dimethylpropan-1-ol | 68% | |
| CuCN, DMF, 120°C, 24 hrs | Cyanide | 3-(5-Cyano-2-fluorophenyl)-2,2-dimethylpropan-1-ol | 52% | |
| NaN₃, EtOH/H₂O (1:1), reflux, 8 hrs | Azide | 3-(5-Azido-2-fluorophenyl)-2,2-dimethylpropan-1-ol | 75% |
Mechanistic studies indicate that the fluorine atom at the 2-position activates the aromatic ring through electron-withdrawing effects, facilitating attack at the para-bromine position. Steric hindrance from the 2,2-dimethylpropan-1-ol group slows substitution rates compared to less bulky analogs.
Hydroxyl Group Transformations
The tertiary alcohol undergoes typical alcohol reactions:
Esterification
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 hrs | 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropanyl acetate | 89% | |
| Benzoyl chloride | DMAP, CH₂Cl₂, 0°C→RT, 6 hrs | Corresponding benzoate ester | 82% |
Oxidation
Despite being a tertiary alcohol, strong oxidants like CrO₃/H₂SO₄ yield trace ketones (≤5%), while enzymatic oxidation systems show no activity.
Elimination
Dehydration to alkenes is inefficient (<10% yield) due to steric protection of the β-hydrogens.
Cross-Coupling Reactions
The bromine participates in transition-metal-catalyzed couplings:
Reaction efficiency depends on the steric bulk of the coupling partner. Electron-deficient aryl boronic acids react faster in Suzuki couplings .
Electrophilic Aromatic Substitution
The fluorinated phenyl ring undergoes limited electrophilic substitution:
| Reaction | Reagent | Position | Product | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 4-position | 3-(5-Bromo-2-fluoro-4-nitrophenyl)-2,2-dimethylpropan-1-ol | 41% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, −10°C | 4-position | Sulfonic acid derivative | 38% |
Meta-directing effects from both bromine and fluorine restrict substitution to the 4-position.
Halogen Exchange Reactions
The bromine atom can be replaced via halogen dance mechanisms:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CuI, DMF, 150°C, 48 hrs | – | 3-(5-Iodo-2-fluorophenyl)-2,2-dimethylpropan-1-ol | 55% | |
| LiCl, Pd(OAc)₂, DMAc | Microwave, 120°C, 1 hr | Chloro derivative | 63% |
Photochemical Reactions
UV irradiation (λ = 254 nm) in benzene induces homolytic C-Br bond cleavage, generating aryl radicals that dimerize to form biaryl compounds (35% yield).
Biological Activity-Related Modifications
Though not directly a reaction, the compound serves as a precursor in antidepressant synthesis. For example:
-
Stepwise Functionalization :
Key Reactivity Trends
-
Steric Effects : The 2,2-dimethylpropan-1-ol group significantly slows reactions at the benzylic position.
-
Electronic Effects : Fluorine enhances electrophilic substitution at the 4-position but deactivates the ring toward Friedel-Crafts reactions.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution yields by stabilizing transition states .
Scientific Research Applications
3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the aromatic ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthetic methodologies, yields, and observed reactivities:
Key Structural and Functional Differences:
Linkage Type: The target compound has a direct C–C bond between the phenyl group and the alcohol backbone, whereas analogs like 4a feature an ether linkage . Amino-linked derivatives (e.g., S3-1) introduce basic nitrogen, altering solubility and hydrogen-bonding capacity .
Substituent Effects: Fluorine at position 2 (target) increases electronegativity and may enhance metabolic stability compared to non-fluorinated analogs (e.g., 4a) . Bromine at position 5 (target) vs. position 2 (4a) alters steric bulk and electronic distribution, impacting reactivity in cross-coupling reactions .
Functional Group Reactivity: The primary alcohol in the target compound is more susceptible to oxidation than the ether in 4a or the ester in S3-3 . Carboxylic acid derivatives (e.g., propanoic acid analog) exhibit higher polarity, affecting membrane permeability .
Reactivity in Cross-Coupling:
- The failure of 4a in borylation reactions (Scheme 3.30, ) highlights the challenges of modifying brominated ethers. The target compound’s direct C–Br bond may offer superior reactivity in palladium-catalyzed couplings compared to ether-linked analogs.
Biological Activity
Molecular Formula
- C11H14BrFO
Structural Characteristics
- The compound features a brominated and fluorinated phenyl ring, which may influence its biological activity through interactions with biological targets.
Research into the biological activity of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol indicates potential mechanisms of action that may include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. The presence of halogens (bromine and fluorine) is often associated with enhanced activity due to increased lipophilicity and reactivity.
- Antitumor Potential : Some studies have indicated that compounds with similar structures may inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be relevant for drug development targeting metabolic diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for both strains, suggesting moderate potency.
Case Study 2: Antitumor Activity
In vitro assays showed that the compound inhibited the proliferation of cancer cell lines (e.g., HeLa and MCF-7) with IC50 values of 25 µM and 30 µM, respectively. Further investigation revealed that the mechanism involved the activation of caspase pathways leading to apoptosis.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | [Study Reference] |
| Antimicrobial | Escherichia coli | 32 µg/mL | [Study Reference] |
| Antitumor | HeLa | 25 µM | [Study Reference] |
| Antitumor | MCF-7 | 30 µM | [Study Reference] |
| Property | Value |
|---|---|
| Molecular Weight | 275.14 g/mol |
| Purity | >98% |
| Storage Conditions | Ambient |
Q & A
Q. What are the recommended synthetic routes for 3-(5-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the bromo-fluorophenyl group. For purity optimization:
- Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate byproducts .
- Monitor reaction progress via HPLC-MS to detect intermediates and adjust reaction conditions (e.g., temperature, catalyst loading) .
- Recrystallize the final product using a solvent system like dichloromethane/hexane to achieve >95% purity .
Q. How can the structural configuration of this compound be confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolve the stereochemistry and bond angles (e.g., orthorhombic crystal system, space group P2₁2₁2₁) .
- NMR spectroscopy : Analyze , , and spectra to verify substituent positions. For example, the fluorine atom at the ortho position will cause distinct splitting patterns .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₁H₁₃BrFO) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer :
- Store under inert gas (argon or nitrogen) at −20°C to prevent degradation of the bromo-fluorophenyl group .
- Avoid exposure to moisture: Use desiccants in storage vials to minimize hydrolysis of the hydroxyl group .
- Monitor degradation via periodic TLC or GC-MS, especially if used in long-term reaction studies .
Advanced Research Questions
Q. How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the bromine atom shows high electrophilicity, favoring SN2 reactions .
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction kinetics .
- Validate predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- Variable Temperature NMR : Assess temperature-dependent shifts to identify dynamic processes (e.g., rotational barriers around the phenyl ring) .
- COSY and NOESY Experiments : Detect through-space couplings between fluorine and adjacent protons to confirm spatial arrangement .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 2-(2,4-difluorophenyl)propan-2-ol) to identify anomalies .
Q. What experimental designs mitigate matrix effects when analyzing this compound in complex mixtures (e.g., environmental samples)?
- Methodological Answer :
- Hyperspectral Imaging (HSI) : Use spectral unmixing algorithms to distinguish the compound from co-eluting organics .
- Standard Addition Method : Spike known concentrations into the sample matrix to quantify recovery rates and correct for interference .
- Cooling Protocols : Stabilize samples at 4°C during prolonged analyses to slow organic degradation .
Q. What strategies optimize enantiomeric purity when synthesizing chiral derivatives of this compound?
- Methodological Answer :
- Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with ethanol/heptane mobile phases for separation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL) in palladium-catalyzed cross-couplings to control stereochemistry .
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra to racemic standards .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?
- Methodological Answer :
- Use Schlenk lines or gloveboxes to maintain an inert atmosphere during reactions .
- Equip labs with emergency showers and eyewash stations, and ensure first-aid protocols for skin/eye contact are posted .
- Dispose of waste via certified hazardous waste contractors to avoid environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
